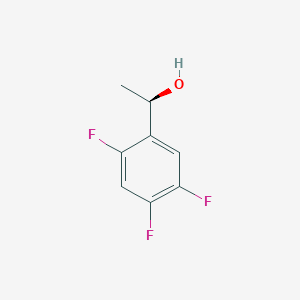

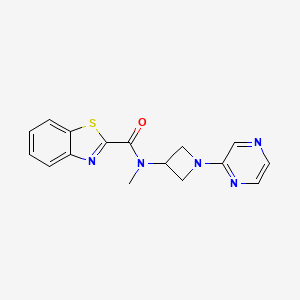

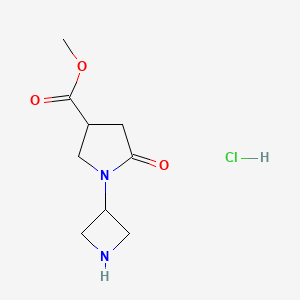

![molecular formula C18H21N3O B2725420 (E)-2-甲基-3-苯基-N-((4,5,6,7-四氢吡唑并[1,5-a]吡啉-3-基)甲基)丙烯酰胺 CAS No. 2035019-14-6](/img/structure/B2725420.png)

(E)-2-甲基-3-苯基-N-((4,5,6,7-四氢吡唑并[1,5-a]吡啉-3-基)甲基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide” is a compound that has been studied for its potential as a therapeutic agent. It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (THPP), which has been found to effectively inhibit a wide range of nucleoside-resistant hepatitis B virus mutants .

Synthesis Analysis

The synthesis of THPP derivatives involves a series of chemical reactions. A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The process involves the use of NH-pyrazole carbonic acids as a key intermediate . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .科学研究应用

合成及衍生物

(E)-2-甲基-3-苯基-N-((4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-基)甲基)丙烯酰胺是一种在科学研究的各个领域具有潜在应用的化合物,尤其是在杂环化合物的合成中。一项研究展示了通过使 3,5-二氨基-4-苯偶氮-吡唑与丙烯腈反应来合成吡啶并[1,2:2′,3′]吡唑并[1,5-a]嘧啶,这是一种新的环系,得到的衍生物可以进一步转化为具有潜在生物活性的氧代衍生物 (Elnagdi, Sallam, & Ilias, 1975)。

生物活性

与所讨论化合物密切相关的吡唑并[1,5-a]嘧啶衍生物的研究显示,它们对艾氏腹水癌 (EAC) 细胞具有显著的细胞毒活性,突出了其在抗癌研究中的潜力 (Hassan, Hafez, Osman, & Taha, 2014)。另一项专注于吡唑并吡啶的研究,其衍生自类似的烯胺酮结构,表现出抗氧化、抗肿瘤和抗菌活性,表明该化合物在药物化学应用中的多功能性 (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013)。

聚合和材料科学

该化合物的丙烯酰胺基团表明其在聚合物科学中的潜力。例如,N-丙烯酰基-l-苯丙氨酸甲酯的均聚物具有结构相似性,通过可逆加成−断裂链转移 (RAFT) 聚合合成,得到具有受控分子量和低多分散性的产物,这可能有助于开发新的聚合物材料 (Mori, Sutoh, & Endo, 2005)。

作用机制

Target of Action

Compounds with similar structures have been used as scaffolds in drug research .

Mode of Action

It’s known that similar compounds are synthesized via two distinct routes: one based on the hydrogenation of pyrazolo[1,5-a]pyridines, and the other on the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .

Biochemical Pathways

Similar compounds have been shown to be involved in the synthesis of pharmaceutically active compounds .

Pharmacokinetics

The synthesis of similar compounds has been reported, which could potentially provide insights into their pharmacokinetic properties .

Result of Action

Similar compounds have been reported to have biological activity .

Action Environment

The synthesis of similar compounds suggests that they may be stable under a variety of conditions .

属性

IUPAC Name |

(E)-2-methyl-3-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-14(11-15-7-3-2-4-8-15)18(22)19-12-16-13-20-21-10-6-5-9-17(16)21/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,19,22)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJHNMDQVLNUFI-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NCC2=C3CCCCN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NCC2=C3CCCCN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

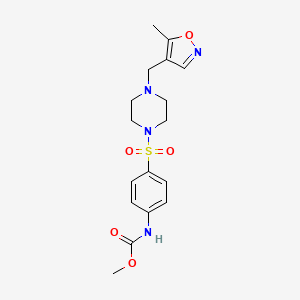

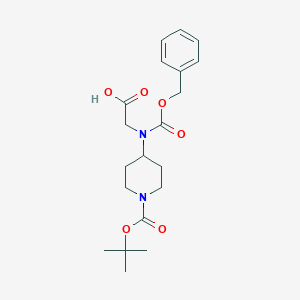

![(2-Methoxypyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2725337.png)

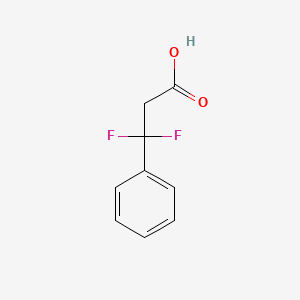

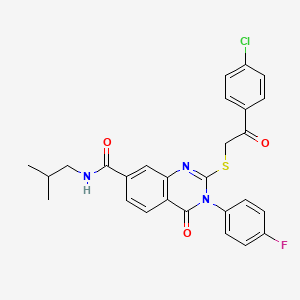

![[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2725341.png)

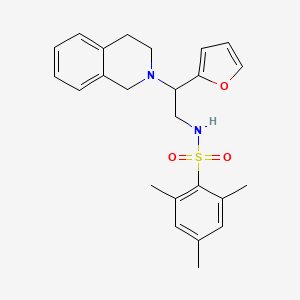

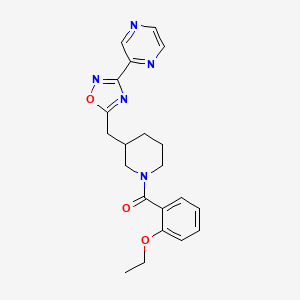

![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2725342.png)

methanone](/img/structure/B2725343.png)